molecular formula C21H20N2O2 B11407505 N-benzyl-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide CAS No. 514201-27-5

N-benzyl-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide

Cat. No.: B11407505
CAS No.: 514201-27-5
M. Wt: 332.4 g/mol
InChI Key: ZGKGUABEGIJTHY-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide is a synthetic organic compound characterized by its unique molecular structure, which includes a benzyl group, a methylphenoxy group, and a pyridinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide typically involves the reaction of benzylamine with 2-(4-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with pyridine-2-carboxylic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or pyridinyl derivatives.

Scientific Research Applications

N-benzyl-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

CAS No.

514201-27-5

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-benzyl-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C21H20N2O2/c1-17-10-12-19(13-11-17)25-16-21(24)23(20-9-5-6-14-22-20)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3

InChI Key

ZGKGUABEGIJTHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3

solubility

49.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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